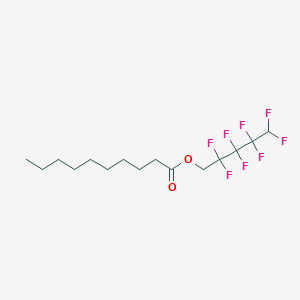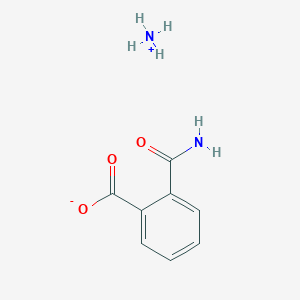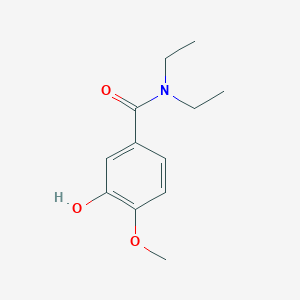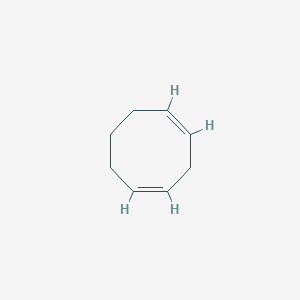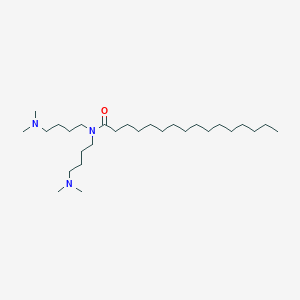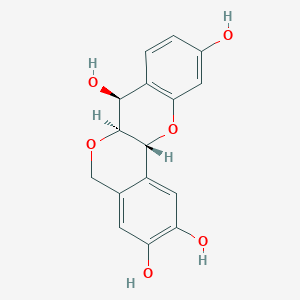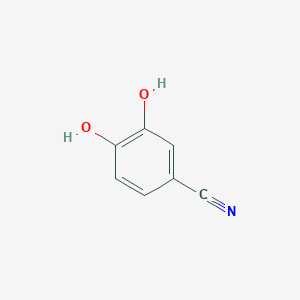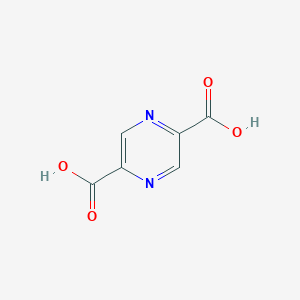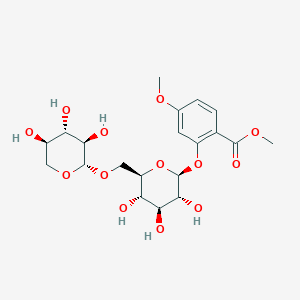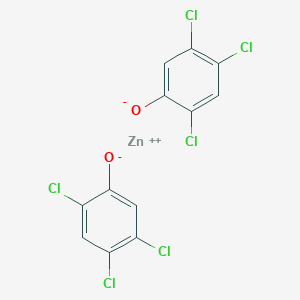
Zinc 2,4,5-trichlorophenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 2,4,5-trichlorophenate (ZTC) is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It is a white crystalline powder that is soluble in water and organic solvents. ZTC has been synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. In
科学的研究の応用
Zinc 2,4,5-trichlorophenate has been extensively used in scientific research for its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungal and bacterial species, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. Zinc 2,4,5-trichlorophenate has also been used as a preservative in various products, such as paints, wood coatings, and cosmetics.
作用機序
The mechanism of action of Zinc 2,4,5-trichlorophenate involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate binds to the cell membrane and disrupts its integrity, leading to the leakage of intracellular contents and eventually cell death. Zinc 2,4,5-trichlorophenate has been shown to have a higher affinity for fungal membranes than bacterial membranes, which may account for its potent antifungal activity.
生化学的および生理学的効果
Zinc 2,4,5-trichlorophenate has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further research. However, Zinc 2,4,5-trichlorophenate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications. Zinc 2,4,5-trichlorophenate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage.
実験室実験の利点と制限
Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its potent antifungal and antibacterial activity, low toxicity to mammalian cells, and ease of synthesis. However, Zinc 2,4,5-trichlorophenate has some limitations, including its potential to inhibit certain enzymes and induce oxidative stress in cells. Additionally, Zinc 2,4,5-trichlorophenate has limited solubility in water, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for research on Zinc 2,4,5-trichlorophenate, including the development of more efficient synthesis methods, the investigation of its potential as a preservative in various products, and the exploration of its use in combination with other antifungal and antibacterial agents. Additionally, further research is needed to determine the long-term effects of Zinc 2,4,5-trichlorophenate on mammalian cells and to elucidate its mechanism of action at the molecular level.
Conclusion:
In conclusion, Zinc 2,4,5-trichlorophenate is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It can be synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its low toxicity to mammalian cells and ease of synthesis. However, further research is needed to determine its long-term effects on mammalian cells and to explore its potential as a preservative in various products.
合成法
Zinc 2,4,5-trichlorophenate can be synthesized by various methods, including the reaction of zinc chloride with 2,4,5-trichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of zinc oxide with 2,4,5-trichlorophenol in the presence of a catalyst, such as copper(II) acetate. The yield and purity of Zinc 2,4,5-trichlorophenate can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
特性
CAS番号 |
136-24-3 |
|---|---|
製品名 |
Zinc 2,4,5-trichlorophenate |
分子式 |
C12H4Cl6O2Zn |
分子量 |
458.2 g/mol |
IUPAC名 |
zinc;2,4,5-trichlorophenolate |
InChI |
InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2 |
InChIキー |
LETUJWXZVSYCKL-UHFFFAOYSA-L |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
その他のCAS番号 |
136-24-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



